

Application Notes and Protocols: Cobalt-Catalyzed Hydroboration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

[Get Quote](#)

Disclaimer: While the inquiry specified **cobalt tricarbonyl nitrosyl**, $\text{Co}(\text{CO})_3\text{NO}$, as the catalyst of interest for hydroboration, a comprehensive literature search revealed a notable absence of detailed application notes, protocols, or quantitative data for its use in this specific catalytic transformation. One source lists it as a hydroboration catalyst, but lacks the specific experimental details required for replication and analysis.

In contrast, a closely related class of compounds, cobalt pincer nitrosyl hydride complexes, have been well-documented as highly effective catalysts for the hydroboration of alkenes. This document provides detailed application notes and protocols for these analogous catalysts, offering valuable insights for researchers, scientists, and drug development professionals interested in cobalt-catalyzed hydroboration.

Application Notes: Hydroboration of Alkenes using Cobalt Pincer Nitrosyl Hydride Catalysts

Introduction

The hydroboration of alkenes is a fundamental transformation in organic synthesis, providing access to versatile organoborane intermediates that are pivotal in the construction of complex molecules, including pharmaceuticals. The use of earth-abundant first-row transition metals, such as cobalt, as catalysts for this reaction presents a more sustainable and economical alternative to precious metal catalysts. Cobalt pincer nitrosyl hydride complexes have emerged

as potent catalysts for the anti-Markovnikov hydroboration of a wide array of alkenes under mild conditions, demonstrating high efficiency and selectivity.[1][2]

Catalyst Structure and Activity

The active catalytic species are typically low-spin $\{\text{CoNO}\}^8$ pincer complexes of the type $[\text{Co}(\text{PCP})(\text{NO})(\text{H})]$, where PCP represents a pincer ligand scaffold.[1][2] These five-coordinate, diamagnetic Co(III) complexes have been identified as the active species in the anti-Markovnikov hydroboration of alkenes.[1][2] The pincer ligand provides a stable coordination environment for the cobalt center, while the nitrosyl and hydride ligands are crucial for the catalytic cycle. The electronic and steric properties of the pincer ligand can be tuned to optimize catalytic activity and selectivity.

Substrate Scope and Selectivity

Cobalt pincer nitrosyl hydride catalysts have demonstrated broad applicability in the hydroboration of various alkenes with pinacolborane (HBpin). The reaction generally proceeds with excellent anti-Markovnikov selectivity, affording the corresponding linear alkylboronate esters.[1][2] A range of aromatic and aliphatic alkenes are efficiently converted in good to excellent yields.[1][2] Notably, the reaction tolerates a variety of functional groups, a critical feature for applications in complex molecule synthesis relevant to drug development.

Data Presentation

The following table summarizes the catalytic performance of a representative cobalt pincer nitrosyl hydride catalyst in the hydroboration of various alkenes.

Entry	Alkene Substrate	Product	Yield (%) ^{[1][2]}	Selectivity (Linear:Branch ed) ^{[1][2]}
1	Styrene	2-Phenylethylboronic acid pinacol ester	>95	>98:2
2	4-Fluorostyrene	2-(4-Fluorophenyl)ethylboronic acid pinacol ester	>95	>98:2
3	4-Chlorostyrene	2-(4-Chlorophenyl)ethylboronic acid pinacol ester	>95	>98:2
4	4-Methylstyrene	2-(p-Tolyl)ethylboronic acid pinacol ester	>95	>98:2
5	4-Methoxystyrene	2-(4-Methoxyphenyl)ethylboronic acid pinacol ester	>95	>98:2
6	1-Octene	Octylboronic acid pinacol ester	>95	>98:2
7	Allylbenzene	3-Phenylpropylboronic acid pinacol ester	>95	>98:2
8	4-Vinylcyclohexene	2-(Cyclohex-3-en-1-yl)ethylboronic	>95	>98:2

acid pinacol
ester

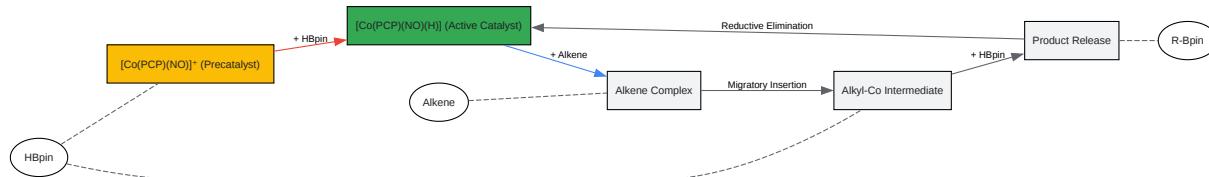
Experimental Protocols

General Procedure for the Hydroboration of Alkenes using a Cobalt Pincer Nitrosyl Precatalyst

This protocol is based on procedures described in the literature for the hydroboration of alkenes catalyzed by cobalt pincer nitrosyl complexes.[\[1\]](#)[\[2\]](#)

Materials:

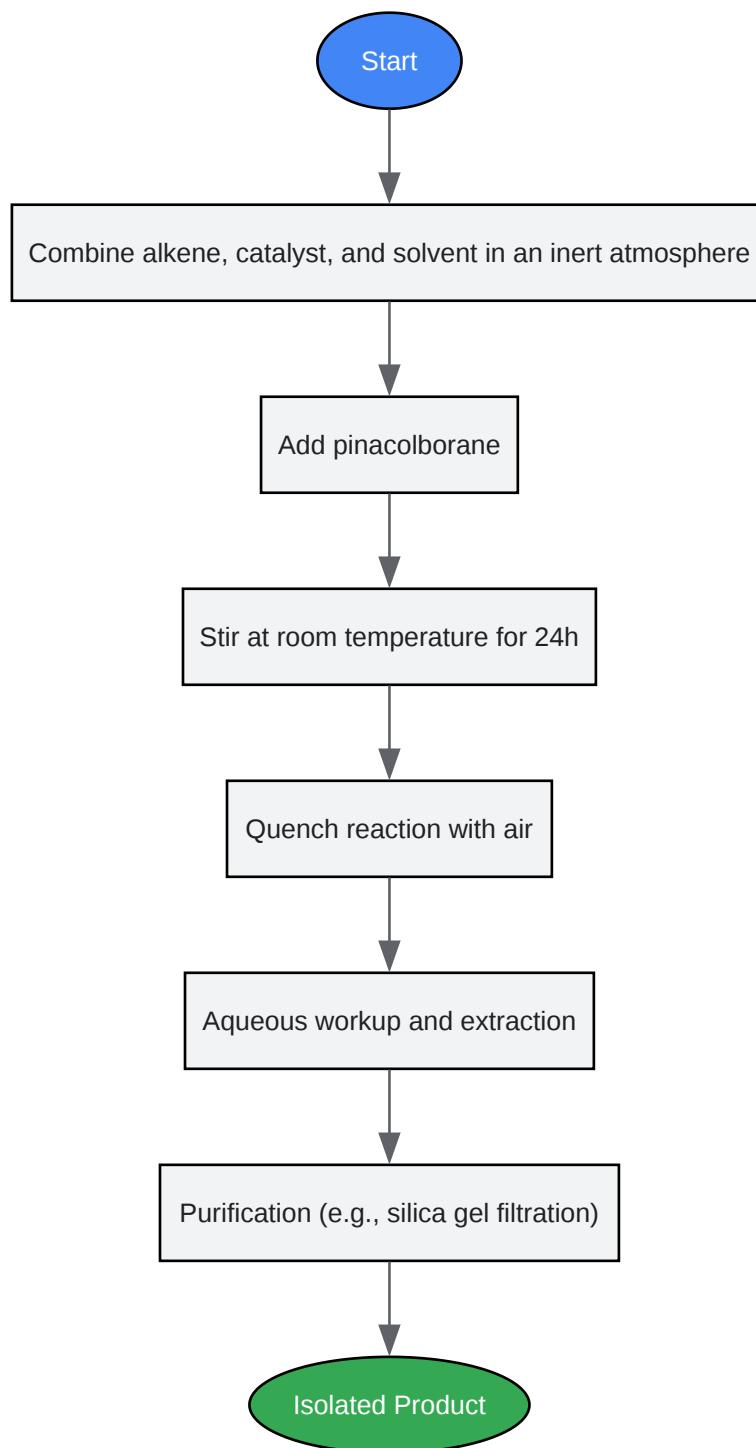
- Alkene substrate (0.30 mmol, 1.0 equiv)
- Cobalt pincer nitrosyl precatalyst, e.g., $[\text{Co}(\text{PCPNMe-iPr})(\text{NO})]\text{BF}_4$ (1a) (0.006 mmol, 2 mol %)
- Pinacolborane (HBpin) (0.33 mmol, 1.1 equiv)
- Anhydrous benzene or THF (1 mL)
- Inert atmosphere glovebox or Schlenk line
- Glass vial with a magnetic stir bar


Procedure:

- Inside an inert atmosphere glovebox, add the alkene substrate (0.30 mmol), the cobalt pincer nitrosyl precatalyst (0.006 mmol), and anhydrous benzene or THF (1 mL) to a glass vial equipped with a magnetic stir bar.
- To the resulting mixture, add pinacolborane (0.33 mmol) at room temperature. A color change from colorless to purple may be observed, indicating the formation of the active catalyst.[\[1\]](#)[\[2\]](#)
- Stir the reaction mixture at room temperature for 24 hours.

- After the reaction is complete (monitored by GC-MS or TLC), quench the reaction by exposing the mixture to air.
- For workup, add 0.1 mL of water to the reaction mixture and extract with 3 mL of petroleum ether.
- Filter the extract through a short plug of silica gel to remove the cobalt catalyst.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Visualizations


Catalytic Cycle for Alkene Hydroboration

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for alkene hydroboration.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for hydroboration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Cobalt-Catalyzed Hydroboration]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13735155#cobalt-tricarbonyl-nitrosyl-as-a-catalyst-in-hydroboration\]](https://www.benchchem.com/product/b13735155#cobalt-tricarbonyl-nitrosyl-as-a-catalyst-in-hydroboration)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com